molecular formula C9H9Br B7770124 1-(Bromomethyl)-2-ethenylbenzene CAS No. 31134-43-7

1-(Bromomethyl)-2-ethenylbenzene

Cat. No.: B7770124
CAS No.: 31134-43-7
M. Wt: 197.07 g/mol
InChI Key: IZXSWEQCVDBMOL-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2-ethenylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a bromomethyl group and an ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2-ethenylbenzene can be synthesized through several methods. One common approach involves the bromination of 2-ethenylbenzyl alcohol using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an organic solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-2-ethenylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Electrophilic Addition: 1,2-Dibromo-1-(bromomethyl)-2-ethenylbenzene.

    Nucleophilic Substitution: Substituted benzyl derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Uniqueness: 1-(Bromomethyl)-2-ethenylbenzene is unique due to the presence of both bromomethyl and ethenyl groups, which confer distinct reactivity patterns and potential for diverse applications in synthesis and industry.

Properties

IUPAC Name

1-(bromomethyl)-2-ethenylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br/c1-2-8-5-3-4-6-9(8)7-10/h2-6H,1,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXSWEQCVDBMOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=CC=C1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00501148
Record name 1-(Bromomethyl)-2-ethenylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00501148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31134-43-7
Record name 1-(Bromomethyl)-2-ethenylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00501148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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